2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride
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Overview
Description
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride is a complex organic compound featuring a benzothiolo-pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, glacial acetic acid, and hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters .
Scientific Research Applications
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Possible use in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action for 2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved in these interactions are still under investigation, but they likely involve key signaling cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzothiolo-pyrimidine derivatives: Share the core structure but differ in functional groups.
Sulfonyl fluoride compounds: Similar reactivity due to the sulfonyl fluoride group.
Uniqueness
2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride is unique due to its combination of a benzothiolo-pyrimidine core with a sulfonyl fluoride group, providing distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3S3/c19-27(23,24)11-10-25-18-20-16-15(13-8-4-5-9-14(13)26-16)17(22)21(18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFCOJAQWNMDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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